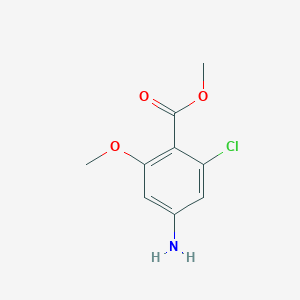![molecular formula C19H22N4O2 B12939489 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-54-4](/img/structure/B12939489.png)
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyloxyethyl group and a tetrahydropyran group attached to the purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors
Synthesis of the Purine Core: The purine core can be synthesized using methods such as the Traube purine synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Benzyloxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a benzyloxyethyl halide reacts with the purine core in the presence of a base.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a glycosylation reaction, where the purine core is reacted with a tetrahydropyran derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler derivatives.
Substitution: The purine core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying purine metabolism and related biochemical pathways.
Medicine: Due to its structural similarity to nucleotides, it could be investigated for antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The benzyloxyethyl and tetrahydropyran groups may enhance its binding affinity to these enzymes, thereby modulating their function.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both benzyloxyethyl and tetrahydropyran groups, which are not commonly found together in purine derivatives. These groups can impart distinct chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
属性
CAS 编号 |
920503-54-4 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI 键 |
GUUYHVWYXFWYDF-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)












